

# AVE-8134: A Technical Guide on a Potent PPARα Agonist

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AVE-8134 |           |
| Cat. No.:            | B1666142 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AVE-8134** is a structurally novel, potent, and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2] As a ligand-activated transcription factor, PPARα is a key regulator of lipid and glucose metabolism, making it a significant target for therapeutic intervention in metabolic disorders.[3][4] Preclinical studies have demonstrated the efficacy of **AVE-8134** in improving lipid profiles and glucose metabolism, highlighting its potential as a therapeutic agent for dyslipidemia, type 2 diabetes, and associated cardiovascular complications.[1][2] This document provides an in-depth technical overview of **AVE-8134**, including its mechanism of action, pharmacodynamic properties, and the experimental protocols used for its characterization.

## **Chemical Properties and Structure**

**AVE-8134** is chemically identified as 2-methyl-6-[3-(2-phenyl-oxazol-4-ylmethoxy)-propoxymethyl]-benzoic acid.[2][5] Its key properties are summarized below.



| Property          | Value                                                                           | Reference |
|-------------------|---------------------------------------------------------------------------------|-----------|
| Chemical Name     | 2-methyl-6-[3-(2-phenyl-<br>oxazol-4-ylmethoxy)-<br>propoxymethyl]-benzoic acid | [2][5]    |
| Molecular Formula | C22H23NO5                                                                       | [6][7]    |
| Molecular Weight  | 381.42 g/mol                                                                    | [6][7]    |
| SMILES            | Cc1cccc(COCCCOCc2coc(-<br>c3ccccc3)n2)c1C(=O)O                                  | [6]       |
| InChlKey          | WLHOBCUVPMOXAT-<br>UHFFFAOYSA-N                                                 | [6]       |

## Mechanism of Action: PPARα Signaling Pathway

Like other PPAR agonists, **AVE-8134** exerts its effects by modulating gene expression. The canonical signaling pathway is initiated by the binding of the agonist to the PPAR $\alpha$  receptor.

- Ligand Binding: **AVE-8134**, the ligand, enters the cell and binds to the ligand-binding domain (LBD) of the PPARα nuclear receptor.[8][9]
- Heterodimerization: This binding induces a conformational change in PPARα, causing it to form a heterodimer with the retinoid X receptor (RXR).[8][10][11]
- PPRE Binding: The PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[8][10]
- Transcriptional Regulation: This binding event recruits coactivator proteins, initiating the
  transcription of genes involved in fatty acid transport, uptake, and oxidation (β-oxidation), as
  well as lipid and lipoprotein metabolism.[8][12] Conversely, it can also repress the expression
  of inflammatory genes through protein-protein interactions with other transcription factors like
  NF-κB and AP-1.[13]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. AVE8134, a novel potent PPARα agonist, improves lipid profile and glucose metabolism in dyslipidemic mice and type 2 diabetic rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The peroxisome proliferator-activated receptor- $\alpha$  (PPAR- $\alpha$ ) agonist, AVE8134, attenuates the progression of heart failure and increases survival in rats PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Actions of PPARα in Lipid Metabolism and Inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator-Activated Receptor α in Lipid Metabolism and Atherosclerosis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GSRS [precision.fda.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. cusabio.com [cusabio.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- To cite this document: BenchChem. [AVE-8134: A Technical Guide on a Potent PPARα Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666142#ave-8134-as-a-ppar-agonist]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com